Methanone, di-2-thienyl-

描述

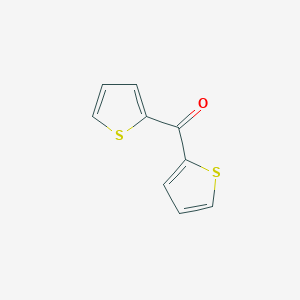

IUPAC Name: bis(thiophen-2-yl)methanone

The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) is bis(thiophen-2-yl)methanone. nih.govfishersci.ca This name explicitly describes the molecular structure, indicating a central carbonyl group (methanone) bonded to two thiophen-2-yl groups.

Common Synonyms: Di-2-thienyl ketone

In literature and commercial settings, the compound is frequently referred to as Di-2-thienyl ketone. nih.govfishersci.ca Other synonyms include 2-Thienyl ketone, di-2-Thienylmethanone, and 2-(2-Thenoyl)thiophene. nih.govlookchem.comchemspider.com

Molecular Formula: C9H6OS2

The molecular formula for this compound is C9H6OS2. nih.govfishersci.ca This indicates that each molecule is composed of nine carbon atoms, six hydrogen atoms, one oxygen atom, and two sulfur atoms.

Molecular Weight

The molecular weight of Methanone (B1245722), di-2-thienyl- is approximately 194.27 g/mol . bldpharm.comsigmaaldrich.comchemicalbook.com

| Property | Value |

| IUPAC Name | bis(thiophen-2-yl)methanone |

| Common Synonyms | Di-2-thienyl ketone, 2-Thienyl ketone |

| CAS Number | 704-38-1 |

| Molecular Formula | C9H6OS2 |

| Molecular Weight | ~194.27 g/mol |

Structure

3D Structure

属性

IUPAC Name |

dithiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6OS2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTQMBQKTSGBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220670 | |

| Record name | Methanone, di-2-thienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-38-1 | |

| Record name | Methanone, di-2-thienyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thienyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thienyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, di-2-thienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Carbonyldi(thiophene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-2-thienylmethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VH2TXT76G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextual Significance in Heterocyclic Chemistry

Methanone (B1245722), di-2-thienyl- holds a significant position in the field of heterocyclic chemistry due to its unique structural features. The presence of two thiophene (B33073) rings, which are five-membered aromatic heterocycles containing a sulfur atom, imparts distinct electronic and chemical properties to the molecule. researchgate.net These properties differ from their benzene (B151609) analogues, leading to heightened interest in their potential applications.

The ketone linkage between the two thiophene rings serves as a crucial functional group, influencing the molecule's reactivity and potential for further chemical modifications. The electrophilicity of the carbonyl carbon and the nucleophilicity of the thiophene rings allow for a variety of chemical transformations. This makes di-2-thienyl methanone a versatile building block in the synthesis of more complex heterocyclic systems and other organic molecules. chemimpex.com Its derivatives have been explored for their applications in medicinal chemistry and materials science. researchgate.netresearchgate.net For instance, it is a known impurity of Tiotropium, a pharmaceutical agent. lookchem.comchembk.com

Historical Overview of Research on Thienyl Ketones

Classical and Modern Synthetic Routes

The traditional synthesis of Methanone, di-2-thienyl- often relies on well-established reactions that are fundamental to organic synthesis. These methods, while effective, may sometimes be limited by harsh reaction conditions or the generation of byproducts.

Reaction of Lithiated Heterocycles with Carbamates

The reaction of lithiated heterocycles with carbamates represents a powerful tool for the regioselective synthesis of ketones. This methodology is predicated on the ability of a carbamate (B1207046) group to direct lithiation to an adjacent position, creating a nucleophilic center that can react with a suitable electrophile.

The synthesis of symmetrical hetaryl ketones like di-2-thienyl methanone can be envisioned through a directed ortho-metalation (DoM) strategy. In this approach, a carbamate group on one thiophene ring directs the lithiation to the C2 position. The resulting lithiated species can then react with a second thiophene molecule functionalized with a suitable electrophile, such as an N,N-dialkyl-2-thiophenecarboxamide.

While a specific literature procedure for the synthesis of di-2-thienyl methanone via this exact route is not prevalent, the general principle is well-established for the synthesis of diaryl ketones. The hypothetical reaction would proceed as follows:

Directed Lithiation : 2-Thiophene bearing an N,N-diethylcarbamate directing group is treated with a strong base, such as sec-butyllithium (B1581126) in the presence of a ligand like TMEDA, at low temperatures to generate the 2-lithiated thiophene derivative.

Nucleophilic Acyl Substitution : The generated organolithium compound is then reacted with an electrophilic partner, for instance, N,N-diethyl-2-thiophenecarboxamide. The nucleophilic attack of the lithiated thiophene on the carbonyl carbon of the carboxamide, followed by the departure of the diethylamine (B46881) group, would yield the symmetrical di-2-thienyl ketone.

This method offers high regioselectivity, which is a significant advantage in heterocyclic chemistry.

Friedel-Crafts Acylation of Thiophene

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and is widely applicable to electron-rich heterocycles like thiophene. nih.gov This reaction involves the acylation of thiophene with a suitable acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

To synthesize di-2-thienyl methanone, thiophene can be acylated with 2-thenoyl chloride. The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or carbon disulfide.

| Reactants | Catalyst | Solvent | Conditions | Yield (%) |

| Thiophene, 2-Thenoyl Chloride | AlCl₃ | Dichloromethane | 0-5 °C | High |

| Thiophene, 2-Thiophenecarboxylic acid | Polyphosphoric acid | - | 75 °C | High nih.govgoogle.com |

The use of polyphosphoric acid as both a solvent and a catalyst offers a more direct route, avoiding the pre-formation of the acid chloride. nih.govgoogle.com

Oxidation of Corresponding Alcohols

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. Di-2-thienyl methanone can be efficiently prepared by the oxidation of its corresponding alcohol, di-2-thienylmethanol. A variety of oxidizing agents can be employed for this purpose.

Common oxidizing agents include:

Pyridinium chlorochromate (PCC)

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃)

The reaction is typically performed in a suitable organic solvent, such as dichloromethane, at room temperature. This method is often high-yielding and clean, provided that the starting alcohol is readily available.

Condensation Reactions

Condensation reactions, such as the Claisen-Schmidt condensation, can be utilized to form precursors to di-2-thienyl methanone. These reactions typically involve the base- or acid-catalyzed reaction between a ketone and an aldehyde. For instance, the condensation of 2-acetylthiophene (B1664040) with 2-thiophenecarboxaldehyde would yield (E)-1,3-di(thiophen-2-yl)prop-2-en-1-one, a chalcone (B49325) analogue.

While this does not directly produce di-2-thienyl methanone, such enones are versatile intermediates that can be further modified. For example, subsequent oxidative cleavage of the double bond could potentially lead to the desired ketone, although this is a less direct route. Base-catalyzed condensation reactions between thiophene-2-carboxaldehyde and other ketones are also known.

Advanced Synthetic Strategies

Modern synthetic chemistry continually seeks to develop more efficient, atom-economical, and environmentally benign methodologies. Several advanced strategies have been applied to the synthesis of di-2-thienyl methanone and its derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon bonds. For the synthesis of di-2-thienyl methanone, a Suzuki-Miyaura coupling between a 2-thienylboronic acid derivative and a 2-thenoyl halide could be employed. These reactions are known for their high efficiency and functional group tolerance. Another advanced palladium-catalyzed approach involves a cyclization-carbonylation-cyclization coupling reaction of (ortho-alkynyl phenyl)(methoxymethyl) sulfides, which can produce bis(benzothiophen-3-yl) methanones, demonstrating the power of cascade reactions in building complex ketone structures. researchgate.net

One-Pot Syntheses: One-pot procedures offer significant advantages in terms of efficiency and reduced waste. A one-pot synthesis of 1,5-benzothiazepines has been reported starting from 3-(2-nitrophenyl/4-nitrophenyl)-1-(2-thienyl)-2-propenone, which is a derivative of a di-2-thienyl methanone precursor. asianpubs.org The development of one-pot syntheses for di-2-thienyl methanone itself is an active area of research, aiming to combine multiple reaction steps without the isolation of intermediates.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comclockss.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of 2-aminothiophene. clockss.org In the context of thienyl compounds, microwave irradiation has been utilized to facilitate the Gewald reaction, a classic method for synthesizing 2-aminothiophenes. clockss.org Studies have shown that microwave-assisted Gewald reactions can significantly increase the reaction rate and reduce the formation of byproducts. clockss.org For instance, an efficient microwave-assisted protocol for preparing 2-aminothiophene derivatives resulted in isolated yields ranging from 57% to 95% within a 30-minute reaction time. clockss.org

In a specific application, the synthesis of 1-(3-Fluorophenyl)-5-(3,4-methylendioxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole and its bromo-substituted analogue was achieved efficiently using a microwave-assisted method. shd-pub.org.rs Furthermore, the synthesis of ternary lanthanide complexes involving 2-thenoyltrifluoroacetone (B1682245) (a related thienyl compound) has been significantly expedited through microwave assistance, reducing reaction times to a single minute with yields comparable to traditional methods. researchgate.net This demonstrates the broad applicability and efficiency of microwave technology in the synthesis of complex molecules containing the thienyl moiety. researchgate.netarkat-usa.org

Stereoselective and Enantioselective Synthesis Approaches

The development of stereoselective and enantioselective synthetic methods is crucial for producing chiral molecules with high optical purity, which is particularly important in the pharmaceutical industry. acs.org For compounds related to Methanone, di-2-thienyl-, various strategies have been employed to control stereochemistry.

One notable approach involves the enantioselective reduction of ketophosphonates using chiral complexes, such as sodium borohydride (B1222165) with tartaric acid, to produce chiral β-hydroxyphosphonates with high enantiomeric excess. mdpi.com Another strategy is the use of chiral auxiliaries or catalysts in reactions. For example, the diastereoselective reaction of chlorophosphines with chiral primary amines has been studied to understand the mechanism of substitution at the phosphorus atom. mdpi.com

In the synthesis of chiral indolines, a deracemization process involving borane-catalyzed hydrogenation and chiral phosphoric-acid-catalyzed asymmetric transfer hydrogenation has been successfully developed. acs.org This method has proven effective for a variety of 2-aryl 3,3-disubstituted 3H-indoles, yielding the desired indolines in high yields and with good to excellent enantioselectivities. acs.org Furthermore, enzyme-catalyzed reactions, such as the stereoselective reduction of ketoesters by ketoreductases (KREDs), offer a green and efficient route to chiral alcohols, which are valuable intermediates in the synthesis of pharmaceuticals like atorvastatin. rsc.org

Mechanistic Elucidation of Formation Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product formation.

Aldol (B89426) Condensation Pathways

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl. libretexts.orgmagritek.com This reaction can be catalyzed by either acid or base. magritek.com

In a base-catalyzed mechanism, a base abstracts an α-proton from one carbonyl compound to form a nucleophilic enolate. magritek.comvanderbilt.edu This enolate then attacks the electrophilic carbonyl carbon of a second molecule. vanderbilt.edu Subsequent protonation of the resulting alkoxide yields the aldol addition product. masterorganicchemistry.com Heating under basic conditions often leads to the elimination of a water molecule to form the more stable conjugated aldol condensation product. libretexts.org

Under acidic conditions, the reaction proceeds through an enol intermediate. libretexts.org The carbonyl oxygen of one molecule is protonated, making the carbonyl carbon more electrophilic. The enol of another molecule then acts as the nucleophile, attacking the activated carbonyl.

The Claisen-Schmidt condensation is a variation of the aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound lacking α-protons. tandfonline.com This method is commonly used to synthesize chalcones, which are precursors to various heterocyclic compounds. tandfonline.com For instance, 1-(2-thienyl)-3-aryl-2-propen-1-ones have been synthesized via the base-catalyzed Claisen-Schmidt condensation of 2-acetylthiophene with appropriate aldehydes. tandfonline.com A detailed study on the base-catalyzed aldol condensation of benzaldehydes with acetophenones to produce chalcones concluded that the rate-limiting step is the final elimination of the hydroxide (B78521) ion to form the double bond. escholarship.org

Role of Catalysts and Reagents

Catalysts and reagents play a pivotal role in directing the course and efficiency of chemical reactions. alliedacademies.org In the synthesis of Methanone, di-2-thienyl- and its analogs, a variety of catalysts are employed.

Lewis Acids: In Friedel-Crafts acylation, a common method for introducing an acyl group onto an aromatic ring, Lewis acids like aluminum chloride (AlCl₃) are essential. They activate the acylating agent, making it more electrophilic. For example, in the synthesis of cyclopentyl 2-thienyl ketone, AlCl₃ was used as a catalyst for the reaction between cyclopentanecarboxylic acid chloride and thiophene. google.com

Bases: Base catalysts are fundamental in aldol condensations. magritek.com They facilitate the formation of the nucleophilic enolate ion. magritek.com Common bases include sodium hydroxide (NaOH) and potassium hydroxide (KOH). magritek.com In the synthesis of 1-(2-thienyl)-3-aryl-2-propen-1-ones, a 10% aqueous sodium hydroxide solution was used to catalyze the condensation of 2-acetylthiophene and aromatic aldehydes. tandfonline.com

Transition Metal Catalysts: Palladium catalysts, such as Pd(PPh₃)₄, are widely used in cross-coupling reactions like the Suzuki-Miyaura reaction to form carbon-carbon bonds. rsc.org These reactions are crucial for synthesizing complex molecules, including derivatives of Methanone, di-2-thienyl-. For example, the synthesis of isomeric diazapyrene–thiophene conjugated systems involved a Suzuki–Miyaura cross-coupling reaction using Pd(PPh₃)₄ as the catalyst. rsc.org

Green Catalysts: In line with the principles of green chemistry, efforts are being made to use more environmentally benign catalysts. mdpi.com For instance, molecular iodine has been used as a metal-free catalyst for the synthesis of 1,2,4-thiadiazole (B1232254) derivatives. mdpi.com

The choice of catalyst and reagent is critical for achieving high yields, selectivity, and minimizing byproducts. alliedacademies.org

Byproduct Formation and Characterization

In chemical synthesis, the formation of byproducts is a common occurrence that can affect the yield and purity of the desired product. Careful control of reaction conditions is often necessary to minimize their formation.

In a study on the synthesis of 4H-cyclopenta[2,1-b:3,4-b']dithiophen-4-one, a compound structurally related to di-2-thienyl methanone, insufficient control of the reaction temperature led to the unexpected formation of bis[bis(2-iodo-3-thienyl)methyl]ether. researchgate.net This novel ether byproduct had not been previously reported, highlighting the importance of precise temperature regulation in this synthetic route. researchgate.net

During the synthesis of tiletamine, which involves the formation of cyclopentyl 2-thienyl ketone as an intermediate, the formation of ethylamine (B1201723) hydrobromide salt as a byproduct was observed. google.comgoogle.com This salt was removed by washing the reaction mixture with water. google.comgoogle.com

In the synthesis of certain diazapyrene derivatives, the reduction of a nitro-containing intermediate using stannous chloride dihydrate resulted in the formation of a dichlorinated benzo[c]cinnoline (B3424390) byproduct, which lowered the yield of the desired product. rsc.org Switching to iron powder as the reducing agent eliminated the formation of this byproduct. rsc.org

Characterization of these byproducts is crucial for understanding the reaction pathways and optimizing the synthesis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for elucidating the structures of these unintended products.

Synthesis of Derivatized Methanone, di-2-thienyl- Analogues

The synthesis of derivatized analogues of Methanone, di-2-thienyl- allows for the exploration of structure-activity relationships and the development of new compounds with potentially enhanced properties.

One common strategy for derivatization is through cross-coupling reactions. The Suzuki-Miyaura reaction, catalyzed by palladium complexes, is a powerful tool for this purpose. rsc.org For example, dibromo-diazapyrenes have been coupled with 5-octyl-5′-[4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl]-2,2′-bithiophene to create complex thiophene-containing conjugated systems. rsc.org

Another approach involves the modification of existing functional groups. For instance, the ketone group in a thienyl methanone derivative can be reduced to a hydroxyl group, which can then be further functionalized. The synthesis of (S)-3-(2-thienylthio)butyric acid and its analogs involves the addition of 2-thienyl-thiol across the double bond of a substituted acrylic acid. google.com

Furthermore, multicomponent reactions offer an efficient way to synthesize complex molecules in a single step. A library of 3,4-dihydro-2H-benzo[b] mdpi.comoxazines has been synthesized from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides in a one-pot reaction. arkat-usa.org This approach allows for the rapid generation of a diverse set of analogues.

The synthesis of pyrazole (B372694) and pyrazoline derivatives containing the di-2-thienyl moiety has also been reported. mdpi.comtandfonline.com These are often synthesized from chalcone precursors, which are themselves derived from 2-acetylthiophene. tandfonline.com For example, 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazolines were synthesized by the ring closure reaction of 1-(2-thienyl)-3-aryl-2-propen-1-ones with hydrazine (B178648) hydrate. tandfonline.com

Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds known for their wide range of biological activities. The synthesis of thiosemicarbazone derivatives of di-2-thienyl methanone typically involves the condensation reaction between di-2-thienyl ketone and a substituted thiosemicarbazide (B42300). jocpr.com This reaction is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction. jocpr.commdpi.com

The general mechanism involves the nucleophilic attack of the primary amine group of the thiosemicarbazide on the carbonyl carbon of the ketone, followed by dehydration to form the characteristic C=N (imine) bond of the thiosemicarbazone. chemmethod.com The reaction mixture is typically heated under reflux for several hours to ensure completion. jocpr.commdpi.com The resulting product, di-2-thienyl ketone thiosemicarbazone (dtktsc), can then be isolated by cooling the reaction mixture and collecting the precipitate by filtration. jocpr.com Spectroscopic and electrochemical measurements have been used to characterize these derivatives, revealing the sensitivity of the thioamide (NH) proton to its environment. researchgate.net

Table 1: Synthesis of Di-2-thienyl Ketone Thiosemicarbazone (dtktsc)

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions | Product |

|---|

Hydrazone Derivatives

Hydrazone derivatives are synthesized by the reaction of a ketone with a hydrazine derivative. nih.gov For di-2-thienyl methanone, this involves a condensation reaction with various substituted hydrazines or hydrazides in a suitable solvent like ethanol, methanol, or glacial acetic acid. nih.govsaspublishers.com The reaction is typically heated to drive the formation of the hydrazone C=N bond through the elimination of a water molecule. nih.gov

The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of di-2-thienyl methanone, forming a tetrahedral intermediate which then dehydrates to yield the final hydrazone product. ajgreenchem.com The versatility of this synthesis allows for the introduction of a wide array of functional groups by using different hydrazide derivatives, which can significantly influence the properties of the resulting compounds. nih.gov These derivatives are often investigated for their potential pharmacological activities. saspublishers.com

Table 2: General Synthesis of Hydrazone Derivatives from Di-2-thienyl Methanone

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Class |

|---|

Halogenated Derivatives

Halogenated derivatives of di-2-thienyl methanone can be synthesized through several routes. One common method is the Friedel-Crafts acylation, where a halogenated thiophene reacts with an acyl chloride. For instance, (4-bromophenyl)-2-thienyl-methanone is an organic compound featuring a thienyl group and a bromophenyl moiety. cymitquimica.com The presence of a bromine atom on one of the rings can enhance reactivity and influence electronic properties. cymitquimica.com

Alternatively, direct halogenation of the thiophene rings of di-2-thienyl methanone can be achieved, although this can sometimes lead to a mixture of products due to the reactivity of the thiophene ring. More controlled synthesis can be achieved using halogenated starting materials. For example, the Suzuki cross-coupling reaction can be used to couple a boronic acid with a halogenated thiophene precursor to build the di-2-thienyl methanone framework with strategically placed halogen atoms. researchgate.net

Table 3: Synthetic Approaches to Halogenated Di-2-thienyl Methanone Derivatives

| Method | Key Reactants | Key Features |

|---|---|---|

| Friedel-Crafts Acylation | Halogenated Thiophene, Acyl Chloride | Introduces acyl group to a pre-halogenated ring. |

| Direct Halogenation | Di-2-thienyl methanone, Halogenating Agent (e.g., NBS) | Direct functionalization of the thiophene rings. |

Beta-Diketone Analogues

Beta-diketone analogues containing a 2-thienyl group are commonly prepared via the Claisen condensation reaction. nih.gov This reaction involves the condensation of a ketone with an ester in the presence of a strong base. To synthesize β-diketone analogues of di-2-thienyl methanone, 2-acetylthiophene is typically used as the ketone component, which reacts with various esters. nih.govd-nb.info

A well-known example is the synthesis of 2-thenoyltrifluoroacetone (Htta), where 2-acetylthiophene condenses with ethyl trifluoroacetate. beilstein-journals.orgnih.gov A variety of bases and solvents have been explored for this transformation, including sodium methoxide (B1231860) in ether or lithium hexamethyldisilazide (LiHMDS) in THF, with yields varying significantly depending on the conditions. beilstein-journals.org The resulting β-diketones exist as a mixture of keto and enol tautomers in solution, with the equilibrium depending on the solvent and substituents. d-nb.info For purification, these diketones are often converted into their copper chelates, which can be precipitated and subsequently decomposed to yield the pure product. nih.gov

Table 4: Claisen Condensation for 2-Thienyl β-Diketone Synthesis

| Ketone | Ester | Base | Solvent | Product Example |

|---|---|---|---|---|

| 2-Acetylthiophene | Ethyl trifluoroacetate | Sodium Ethoxide (NaOEt) | Diethyl ether (Et₂O) | 4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione (Htta) |

Alpha,Beta-Unsaturated Ketone Derivatives

Alpha,beta-unsaturated ketone derivatives, also known as chalcones or enones, can be synthesized from di-2-thienyl methanone through aldol condensation reactions. acs.org This reaction typically involves the base- or acid-catalyzed reaction between a ketone and an aldehyde. acs.org In this context, di-2-thienyl methanone could react with various aromatic or aliphatic aldehydes.

The reaction proceeds by forming an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of water) to form the stable, conjugated α,β-unsaturated ketone system. acs.org Common catalysts include sodium hydroxide in an ethanol-water mixture. acs.org These bis-aryl-α,β-unsaturated ketones are valuable as chemical building blocks and have been explored for various properties. acs.org

Table 5: Aldol Condensation for α,β-Unsaturated Ketone Synthesis

| Ketone | Aldehyde | Catalyst | Solvent | Product Class |

|---|

Molecular Structure and Conformation of Methanone, di-2-thienyl-

Theoretical Studies of Molecular Geometry

Theoretical calculations have been instrumental in understanding the three-dimensional arrangement of Methanone, di-2-thienyl-.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org DFT calculations, specifically using the B3LYP functional with various basis sets, have been employed to optimize the molecular structure of di-2-thienyl methanone. scirp.orgresearchgate.net These calculations help in determining key geometrical parameters such as bond lengths and angles. numberanalytics.com For instance, DFT studies have been used to analyze the impact of solvent polarity on the C=O stretching frequency and the angle between the two thienyl rings. researchgate.net Research has shown that the angle between the two ring planes increases as the solvent changes from gas to acetonitrile (B52724), indicating a more planar geometry of the carbonyl group in solution. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of Methanone, di-2-thienyl- from DFT Calculations

| Parameter | Value |

|---|---|

| Angle between thienyl ring planes (gas phase) | 36.8° |

| Angle between thienyl ring planes (acetonitrile) | 38.7° |

Data sourced from theoretical calculations. researchgate.net

Ab Initio Methods

Ab initio methods are computational chemistry calculations based on first principles, without the use of experimental data. scribd.com These methods, including Hartree-Fock (HF) and post-HF techniques like Møller-Plesset perturbation theory (MP2), provide accurate predictions of molecular properties. numberanalytics.comnumberanalytics.com For di-2-thienyl methanone, ab initio calculations have been used to determine the geometric structure and conformational properties. d-nb.info These studies have been crucial in understanding the molecule's fundamental electronic structure. d-nb.info

Conformational Analysis

The flexibility of the bonds connecting the thienyl rings to the carbonyl group allows for the existence of different conformers.

Energetic Ordering of Conformers

Quantum chemical studies have investigated the energetic ordering of the possible conformers of di-2-thienyl methanone, often denoted as cc, ct, and tt, based on the relative orientation of the sulfur atoms to the carbonyl oxygen. d-nb.info Dipole moment measurements in benzene solutions suggest a mixture of conformers, with the 'cc' (both sulfur atoms on the same side as the carbonyl oxygen) being the most abundant. d-nb.info Theoretical calculations at the MP2 and B3LYP levels have been used to determine the relative energies (ΔE and ΔG) of these conformers. d-nb.info For the related di(thiophen-2-yl)methanethione, the 'ct' conformer is the most stable, followed by 'tt' and then 'cc' in terms of increasing energy. d-nb.info

Table 2: Relative Energies of Di(thiophen-2-yl)methanethione Conformers

| Conformer | ΔE (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|

| ct | 0.00 | 0.00 |

| tt | 0.36 | 0.29 |

| cc | 0.99 | 0.94 |

Data from MP2/def2-TZVP calculations. d-nb.info

Interconversion Barriers

The transition between different conformers involves overcoming an energy barrier. researchgate.net The ease of this interconversion is dependent on the height of this barrier. researchgate.net While specific data on the interconversion barriers for Methanone, di-2-thienyl- is not detailed in the provided context, the existence of multiple conformers in solution implies that these barriers are low enough to be overcome at room temperature. d-nb.info For some related systems, preliminary calculations have suggested that interconversion may be more likely if the ligand is bound in a monodentate fashion in a complex. nih.gov

Coplanarity of Thienyl Rings

The degree to which the two thienyl rings lie in the same plane is a key structural feature. X-ray structural analysis of related compounds has shown that the thienyl rings can be non-coplanar. researchgate.net In some derivatives, the two disorder components of the thienyl ring are related by a rotation of approximately 180° about the C1—C12 bond. nih.gov However, in other contexts, the thienyl rings have been described as virtually coplanar. researchgate.net For certain substituted prop-2-en-1-ones containing a thienyl group, the major disorder component of the thienyl ring is nearly coplanar with the central part of the molecule. nih.goviucr.org The planarity is influenced by substituents; for example, sterically less demanding and donating groups on a related quinoline (B57606) system favor coplanar conformations. chim.it

Influence of Substituents on Molecular Structure

Research based on quantum chemical calculations and experimental studies like single-crystal X-ray diffraction has provided detailed insights into these structural modifications. The orientation of the two thienyl rings relative to the ketone bridge is a key conformational feature. Symmetrically disubstituted formaldehyde (B43269) and thioformaldehyde (B1214467) with five-membered heteroaromatic rings (including thiophen-2-yl) can adopt several conformations, primarily differing in the orientation of the ring heteroatoms relative to the carbonyl or thiocarbonyl group. d-nb.info The replacement of one heteroatom with another in the ring system leads to a gradual increase in the twist angle of the heteroaryl substituents relative to the central C=X group. d-nb.info

Electronic Effects:

The electronic properties of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—play a crucial role. For instance, studies on analogous substituted phenyl ketones show that introducing EDGs like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups can lead to potent biological activity, with a preference for substitution at the para-position, which provides more space to accommodate the groups. rsc.org Conversely, EWGs such as chloro (-Cl) or nitro (-NO₂) can diminish certain activities, an effect attributed to the alteration of the molecule's electronic distribution and hydrogen-bonding capabilities. rsc.org In the case of (5-chloro-2-thienyl)phenyl-methanone, single-crystal X-ray diffraction analysis revealed specific C–Cl bond lengths of 1.73–1.75 Å and dihedral angles of 5–10° between the thiophene and phenyl rings.

Steric Hindrance and Intramolecular Interactions:

Steric hindrance between substituents and adjacent parts of the molecule is a primary determinant of conformation. utdallas.edulumenlearning.com Large substituents force the thiophene rings to twist out of the plane of the carbonyl group to minimize steric strain. This is evident in complex derivatives such as di-2-thienyl ketone thiosemicarbazone (dtktsc), where X-ray structural analysis confirmed that the bulky thiosemicarbazone substituent results in non-coplanar thienyl rings. researchgate.net

The interplay of these substituent effects is detailed in crystallographic studies of various derivatives. The presence of terminal trimethylsilyl (B98337) groups on a related compound, 4,7-di-2-thienyl-2,1,3-benzothiadiazole, was shown to alter the molecular conformation significantly. mdpi.comresearchgate.net Similarly, in complex structures like {2-[(E)-4-bromostyryl]-4-[(E)-2-(thiophen-2-yl)vinyl]quinolin-3-yl}(phenyl)methanone, the thiophene unit can be disordered, adopting multiple orientations related by rotation around the exocyclic C-C bond. iucr.org

The following table summarizes crystallographic data for selected substituted thienyl methanone derivatives, illustrating the influence of different substituents on their molecular structure.

Interactive Data Table: Structural Parameters of Substituted Thienyl Methanone Derivatives

| Compound Name | Substituents | Key Structural Features | Reference |

| (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | 2-amino, 5-ethyl (on thiophene); 2-chloro (on phenyl) | An intramolecular N-H···O=C hydrogen bond forms a six-membered ring, significantly influencing the molecular conformation by making the thiophene and new ring nearly coplanar. | researchgate.net |

| (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone | 2-amino (on thiophene); phenyl | Similar to the above, an intramolecular N-H···O hydrogen bond creates a six-membered planar ring that dictates the molecular conformation. | researchgate.net |

| (5-Chloro-2-thienyl)phenyl-methanone | 5-chloro (on thiophene); phenyl | Single-crystal X-ray diffraction showed C–Cl bond lengths of 1.73–1.75 Å and dihedral angles between the thiophene and phenyl rings of 5–10°. | |

| Di-2-thienyl ketone thiosemicarbazone (dtktsc) | Thiosemicarbazone (on carbonyl carbon) | X-ray analysis revealed that the two thienyl rings are non-coplanar due to the steric bulk of the thiosemicarbazone group. | researchgate.net |

| {2-[(E)-4-bromostyryl]-4-[(E)-2-(thiophen-2-yl)vinyl]quinolin-3-yl}(phenyl)methanone | Phenyl (on carbonyl), complex styryl and thienylvinyl groups (on quinoline) | The thiophene unit is disordered over two sites, indicating rotational flexibility around the exocyclic C-C bond due to complex steric interactions. | iucr.org |

Spectroscopic Characterization and Electronic Properties of Methanone, Di 2 Thienyl

Electronic Structure Determination

The electronic structure of a molecule describes the arrangement and energy of its electrons. This fundamental information provides insights into the molecule's reactivity, stability, and spectroscopic properties. For Methanone (B1245722), di-2-thienyl-, understanding its electronic structure is key to elucidating its behavior in various chemical and physical processes.

Modern computational chemistry offers powerful tools to investigate the electronic structure of molecules. acs.orgfortunejournals.com Methods like Density Functional Theory (DFT) and other ab initio techniques are employed to solve the Schrödinger equation for the molecule, providing detailed information about its electronic states. fortunejournals.comarxiv.org These calculations can predict molecular geometries, orbital energies, and other electronic properties with a high degree of accuracy. acs.orgcecam.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, referred to as the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic properties and reactivity. irjweb.com A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited, which is relevant for its absorption of light and potential use in electronic applications. nankai.edu.cnlibretexts.org

The HOMO-LUMO gap can be determined experimentally through techniques like cyclic voltammetry and UV-visible spectroscopy, and it can also be calculated using computational methods. nankai.edu.cnnih.gov For conjugated systems like Methanone, di-2-thienyl-, the delocalization of π-electrons across the molecule typically leads to a smaller HOMO-LUMO gap compared to non-conjugated systems. libretexts.org The specific energy of the HOMO and LUMO, and thus the size of the gap, is influenced by the electron-donating or -withdrawing nature of the constituent groups. nankai.edu.cn In the case of 4,7-di-2-thienyl-2,1,3-benzothiadiazole, a related compound, the HOMO-LUMO energy gap is reported to be in the range of 2.4–2.7 eV. mdpi.com

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and the energy of electronic transitions. irjweb.com |

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules by probing their vibrational modes. wikipedia.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes, such as stretching and bending. savemyexams.com Each type of bond and functional group within a molecule vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular fingerprint. savemyexams.com For a vibration to be IR active, it must cause a change in the molecule's dipole moment. msu.edu

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. wikipedia.org It relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy. This energy shift corresponds to the vibrational energy levels of the molecule. wikipedia.org For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. youtube.com

The Raman spectrum of Methanone, di-2-thienyl- would reveal vibrational modes that are either weak or absent in the IR spectrum. This is particularly true for symmetric vibrations in molecules with a center of symmetry, as dictated by the rule of mutual exclusion. libretexts.org Raman spectroscopy is especially useful for identifying the structural fingerprint of molecules. wikipedia.org

The stretching vibration of the carbonyl (C=O) group is one of the most characteristic and intense absorptions in the IR spectra of ketones. msu.edu For simple ketones, this band typically appears in the range of 1710 to 1740 cm⁻¹. msu.edu The exact frequency of the C=O stretch is sensitive to its chemical environment, including conjugation and the electronic effects of neighboring groups.

In Methanone, di-2-thienyl-, the carbonyl group is conjugated with the two thienyl rings. This conjugation leads to a delocalization of the π-electrons, which gives the C=O bond slightly more single-bond character. msu.edu As a result, the bond becomes weaker and vibrates at a lower frequency compared to an unconjugated ketone. Therefore, the C=O stretching band in Methanone, di-2-thienyl- is expected to appear at a lower wavenumber, likely below 1700 cm⁻¹. For example, in a related compound, the C=O stretching mode appears at 1586 and 1598 cm⁻¹. qucosa.de The analysis of this specific vibrational mode provides valuable information about the electronic interactions between the carbonyl group and the aromatic rings. msu.edu

| Spectroscopic Technique | Principle | Information Obtained for Methanone, di-2-thienyl- |

| Infrared (IR) Spectroscopy | Absorption of IR radiation causing vibrational transitions. savemyexams.com | Identifies functional groups (C=O, C-H, C-S) and provides a fingerprint for the molecule. savemyexams.com |

| Raman Spectroscopy | Inelastic scattering of monochromatic light. wikipedia.org | Provides complementary vibrational information, especially for symmetric modes. wikipedia.orgyoutube.com |

| C=O Stretching Analysis | Focuses on the specific vibrational frequency of the carbonyl group. msu.edu | Reveals the extent of conjugation and electronic effects of the thienyl rings on the carbonyl bond. msu.edu |

Electronic Absorption and Emission Spectroscopy

The study of how "Methanone, di-2-thienyl-" interacts with light provides crucial insights into its electronic structure and behavior in different chemical environments. This is primarily investigated through electronic absorption (UV-Vis) and emission (phosphorescence) spectroscopy.

UV-Vis Absorption Spectra in Various Solvents

The ultraviolet-visible (UV-Vis) absorption spectrum of Methanone, di-2-thienyl- is characterized by distinct absorption bands that are sensitive to the polarity of the solvent. In the electronic absorption spectra of di-2-thienyl ketone, two electronic transitions are typically observed at approximately 270 ± 5 nm and 310 ± 5 nm. researchgate.net

Theoretical calculations using time-dependent density functional theory (TD-DFT) have been employed to understand these transitions. For instance, calculations for bis(2-thienyl)ketone in the gas phase and in solvents like cyclohexane (B81311), methanol (B129727), and acetonitrile (B52724) have identified two transition-allowed absorption bands above 230 nm. researchgate.net One study, combining experimental results with CNDO/S calculations, assigned the lowest energy electronic transitions. The lowest singlet excited state (S1) was determined to be of n,π* character. researchgate.net

The choice of solvent can significantly influence the position and intensity of these absorption bands. A red shift, or a shift to longer wavelengths, of the absorption maxima is often observed as the polarity of the solvent increases. psu.edu This phenomenon, known as solvatochromism, indicates a strong dipole moment for the molecule and suggests that the interaction between the solvent and the solute plays a significant role in its electronic transitions. psu.edumdpi.com For example, steady state electronic absorption spectra have been recorded in methanol, cyclohexane, and acetonitrile to study these effects. researchgate.net The use of various solvents, including polar and non-polar ones like DMF, acetone, acetonitrile, ethanol, methanol, toluene, and chloroform, allows for a comprehensive understanding of these solvent-solute interactions. scientific.netiivs.org

The following table summarizes the UV-Vis absorption data for Methanone, di-2-thienyl- and related compounds in different solvents, illustrating the impact of the solvent environment on the electronic absorption properties.

Table 1: UV-Vis Absorption Maxima (λmax) of Methanone, di-2-thienyl- and Related Compounds in Various Solvents

| Compound | Solvent | λmax (nm) |

|---|---|---|

| Methanone, di-2-thienyl- | Not Specified | 270 ± 5, 310 ± 5 researchgate.net |

| [4-di(2-acetoxyethyl)aminophenyl]-2-thienylmethanone | Multiple Solvents | Data collected in 30 solvents acs.org |

Phosphorescence Emission Studies

Methanone, di-2-thienyl- exhibits phosphorescence, which is the emission of light from a triplet excited state. This property has been observed in both fluid solutions and frozen glasses, indicating a very effective spin-orbit coupling. researchgate.net The character of the lowest triplet state can be influenced by the solvent and the molecular structure. researchgate.net For di-2-thienyl ketone, the lowest triplet state is of π,π* character. researchgate.net

Phosphorescence studies, often conducted using techniques like nanosecond laser flash photolysis and time-resolved phosphorescence, provide information on triplet-triplet transient spectra, triplet lifetimes, and quantum yields. researchgate.net For instance, in a rigid matrix at 80 K, the phosphorescence emission's spectral distribution and lifetime are affected by the nature of the matrix, the rate of freezing, and the excitation and emission wavelengths. researchgate.net

Some derivatives of thienyl ketones have shown dual fluorescence and phosphorescence emission. The phosphorescence of certain isomers has been detected as a red-shifted band relative to their fluorescence emission in a low polarity solvent mixture at 77 K, with decay times in the hundreds of milliseconds. acs.org The study of related compounds, such as 3-bromo-2-thienyl diketones, has revealed efficient room-temperature phosphorescence in various media, including solutions and crystalline solids. sci.news

Table 2: Phosphorescence Characteristics of Thienyl Ketones

| Compound/Family | Conditions | Observed Phenomenon |

|---|---|---|

| Methanone, di-2-thienyl- | Fluid solutions and frozen glasses | Phosphorescence observed researchgate.net |

| 2-Thienyl ketones | Isobutanol at room temperature | Lowest triplets of π,π* character acs.org |

| 3-Thienyl ketones | Isobutanol at room temperature | Lowest triplets of n,π* character acs.org |

| Thienyl ketone isomers | Low polarity solvent mixture at 77 K | Phosphorescence peaked between 520 and 565 nm acs.org |

Solvent Effects on Electronic Transitions

The surrounding solvent medium plays a critical role in modulating the electronic transitions of Methanone, di-2-thienyl-. This is evident from the shifts in absorption and emission spectra with changes in solvent polarity, a phenomenon known as solvatochromism. acs.orgmdpi.com

For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, meaning the absorption occurs at a longer wavelength. rsc.org This is because the excited state is more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent. Conversely, for n → π* transitions, a hypsochromic (blue) shift to shorter wavelengths is often observed with increasing solvent polarity. iosrjournals.org This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent, which increases the energy gap for the transition.

In the case of Methanone, di-2-thienyl- and its derivatives, a red shift in the absorption maxima with increasing solvent polarity is a common observation, indicating that the electronic transitions are likely π → π* in nature. psu.edupsu.edu The formation of intermolecular hydrogen bonds between the carbonyl group's oxygen atom and hydrogen atoms of protic solvents can also contribute to a spectral red shift. researchgate.net

The study of solvatochromism is often analyzed using linear solvation energy relationships, which correlate the spectral shifts with empirical solvent parameters that describe the solvent's dipolarity/polarizability, hydrogen bond donating capacity, and hydrogen bond accepting ability. acs.org Such analyses have been applied to thiophene (B33073) analogues to quantify the environmental effects on their UV/Vis spectroscopic behavior. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of "Methanone, di-2-thienyl-". It provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

Solvent and Temperature Dependence in NMR Studies

The chemical shifts and coupling constants observed in the NMR spectra of Methanone, di-2-thienyl- can be influenced by the solvent and the temperature at which the spectrum is recorded. For instance, variable temperature ¹H NMR measurements of a related thiosemicarbazone derivative revealed an entropy-driven exchange of protons with residual water protons in the solvent. researchgate.net

The conformation of the molecule can also be temperature-dependent. Studies on the radical anion of di-2-thienyl-methanone, prepared by electrochemical reduction, have shown the presence of both trans,trans- and cis,trans- conformers. The interconversion between these conformers and the temperature dependence of the hyperfine splitting constants for each were determined, revealing a temperature-independent region in dimethylformamide. researchgate.net

Keto-Enol Tautomerism via NMR

While direct NMR studies detailing the keto-enol tautomerism of Methanone, di-2-thienyl- are not extensively reported in the provided context, the principles of using NMR to study this phenomenon in related β-diketones are well-established. Keto-enol tautomerism is the equilibrium between a keto form and an enol form of a molecule.

NMR spectroscopy is a primary method for investigating this equilibrium. The interconversion between the enol and keto forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. mdpi.com For example, in the case of 1,3-dicarbonyl compounds, the percentage of the enol form can be determined in various solvents, with organic solvents generally favoring the enol form more than aqueous solutions. mdpi.com For a β-diketone with two 2-thienyl groups, the first-order rate constant for the conversion of the enol to the keto form has been determined. mdpi.com

Electrochemical Properties

The electrochemical characteristics of Methanone, di-2-thienyl- and its derivatives are crucial for understanding their reactivity and potential applications in areas such as electro-catalysis and materials science.

Redox Transformations and Decomposition Mechanisms

The electrochemical reduction of Methanone, di-2-thienyl- leads to the formation of radical anions. rsc.org Studies in various solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile have shown that the resulting electron spin resonance (ESR) spectrum is complex, suggesting the presence of different conformers of the radical anion. rsc.org

Derivatives of di-2-thienyl ketone, such as di-2-thienyl ketone thiosemicarbazone (dtktsc), exhibit irreversible redox processes that point towards electrochemical decomposition. researchgate.net Electrochemical measurements of dtktsc reveal that upon electron transfer, the molecule can undergo reactions with electrophiles like carbon dioxide (CO2) or protons (H+), and may also lead to electropolymerization. researchgate.net On a platinum electrode under reductive scans, electro-catalytic decomposition of dtktsc has been observed. researchgate.netresearchgate.net A proposed mechanism for this decomposition involves the cleavage of the N-N bond in the thiosemicarbazone moiety following electron transfer. researchgate.net

The electrochemical behavior is also influenced by the solvent and the electrode material used. For instance, in the case of di-2-thienyl ketone thiosemicarbazone, electropolymerization is observed on a glassy carbon electrode during oxidative scans in acetonitrile. researchgate.net

Electro-catalytic Processes

Complexes derived from Methanone, di-2-thienyl- have demonstrated potential in electro-catalytic processes, particularly for the hydrogen evolution reaction (HER). For example, palladium complexes of di-2-thienyl ketone thiosemicarbazone have been shown to electro-catalytically reduce protons in DMF. researchgate.net These complexes facilitate hydrogen evolution at moderate overpotentials. researchgate.net

The catalytic activity is influenced by the ligand structure. For instance, a palladium complex with a κ3-SNS pincer ligand showed enhanced activity towards proton reduction compared to a similar complex with a κ3-SNN pincer ligand. researchgate.net The mechanism for hydrogen production from cobalt(III)-hydride species generated in the presence of a proton source is suggested to favor a homolytic pathway in acetonitrile. researchgate.net

Furthermore, iron complexes derived from related thioketones have been investigated as mimics of [FeFe]-hydrogenases. tandfonline.com These mimics can catalyze the reduction of protons from weak acids to generate hydrogen, proceeding through either EECC (electron transfer, electron transfer, chemical step, chemical step) or ECEC (electron transfer, chemical step, electron transfer, chemical step) mechanisms. tandfonline.com

Cyclic Voltammetry

Cyclic voltammetry (CV) is a key technique for studying the electrochemical properties of Methanone, di-2-thienyl- and its derivatives. The cyclic voltammograms of these compounds provide information about their redox potentials and the stability of the electrochemically generated species.

For di-2-thienyl ketone thiosemicarbazone (dtktsc), CV measurements show irreversible redox processes, indicating that the initial electron transfer is followed by chemical reactions, leading to decomposition. researchgate.net In acetonitrile, dtktsc exhibits an irreversible oxidation wave and a reduction wave. researchgate.net The reduction wave is attributed to the reduction of the imine group (C=N) to a radical anion. researchgate.net

The CV of polymers derived from related di-2-thienyl compounds, such as poly[2,7-di(2-thienyl)fluoren-9-one], reveals their p-doping and n-doping capabilities. researchgate.net For instance, poly-[2,7-di(2-thienyl)fluoren-9-one] is easily p-doped, while a related polymer with a malononitrile (B47326) group is more easily reduced (n-doped). researchgate.net The scan rate dependence of the peak currents in the CV of polymers like P(DTC-co-BTP) provides insights into the diffusion-controlled nature of the electrochemical processes. mdpi.com

The table below summarizes some of the electrochemical data obtained from cyclic voltammetry studies of di-2-thienyl ketone derivatives and related compounds.

| Compound/System | Redox Process | Potential (V) | Conditions | Reference |

| di-2-thienyl ketone thiosemicarbazone (dtktsc) | Oxidation (irreversible) | 0.59 | vs. Ag/AgCl in CH3CN | researchgate.net |

| di-2-thienyl ketone thiosemicarbazone (dtktsc) | Reduction (irreversible) | -0.75 | vs. Ag/AgCl in CH3CN | researchgate.net |

| 2,7-di(2-thienyl)fluoren-9-one | Onset of Oxidation | ~0.8 | vs. Ag/AgCl | researchgate.net |

| Poly-[(2,7-di(2-thienyl)fluoren-9-ylidene)malononitrile] | Formal Potential (Reduction) | -0.60 | vs. Ag/AgCl | researchgate.net |

| 3,6-Di(2-thienyl)carbazole (DTC) | Onset of Oxidation | 0.88 | vs. Ag/Ag+ in 0.2 M LiClO4/ACN | mdpi.com |

Table 1: Electrochemical Data from Cyclic Voltammetry

Reactivity and Reaction Mechanisms of Methanone, Di 2 Thienyl

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond in di-2-thienyl methanone (B1245722) renders the carbonyl carbon susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. Common nucleophilic addition reactions for ketones include the Grignard and Wittig reactions.

A notable example of nucleophilic addition is the synthesis of tri(2-thienyl)methanol. This reaction proceeds via the addition of a 2-thienyl organometallic reagent, such as 2-thienyllithium (B1198063) or a 2-thienyl Grignard reagent (2-thienylmagnesium bromide), to di-2-thienyl methanone. The nucleophilic 2-thienyl anion attacks the electrophilic carbonyl carbon, forming a tertiary alkoxide intermediate, which upon acidic workup, yields the corresponding tertiary alcohol. A similar synthesis has been reported for the di(3-thienyl) analogue, where di(3-thienyl)methanol was synthesized from 3-bromothiophene (B43185) and ethyl formate, a reaction that proceeds through a di(3-thienyl)methanone intermediate. nih.gov

The Wittig reaction offers a pathway to convert ketones into alkenes. wikipedia.orglumenlearning.comlibretexts.orgorganic-chemistry.org This reaction involves a phosphorus ylide, which acts as the nucleophile. For di-2-thienyl methanone, the reaction with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be expected to yield 1,1-di(2-thienyl)ethene. The reaction proceeds through a betaine (B1666868) intermediate, which collapses to an oxaphosphetane ring that subsequently fragments to give the alkene and triphenylphosphine (B44618) oxide. The stability of the ylide can influence the stereoselectivity of the resulting alkene when applicable. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Nucleophilic Addition Reactions with Di-2-thienyl Methanone Analogs

| Reaction Type | Nucleophile | Expected Product with Di-2-thienyl Methanone | Analogous Reaction Reference |

|---|---|---|---|

| Grignard-type Reaction | 2-Thienyllithium | Tri(2-thienyl)methanol | Synthesis of di(3-thienyl)methanol nih.gov |

| Wittig Reaction | Methylenetriphenylphosphorane | 1,1-Di(2-thienyl)ethene | General Wittig reaction principles wikipedia.orglumenlearning.comlibretexts.orgorganic-chemistry.org |

Condensation Reactions to Form Derivatives

Di-2-thienyl methanone can undergo condensation reactions with various nucleophiles, typically involving the loss of a water molecule, to form a range of important derivatives. Key examples include Knoevenagel condensations and the formation of Schiff bases.

The Knoevenagel condensation involves the reaction of a ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. youtube.compearson.commychemblog.comorganicreactions.org For di-2-thienyl methanone, reaction with an active methylene compound such as malononitrile (B47326) or diethyl malonate would lead to the formation of a new carbon-carbon double bond. The reaction is initiated by the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent dehydration yields the α,β-unsaturated product.

Schiff bases, or imines, are formed through the condensation of a primary amine with a ketone. researchgate.netjetir.orgneliti.comresearchgate.net The reaction of di-2-thienyl methanone with a primary amine proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then undergoes dehydration, typically under acidic catalysis, to form the C=N double bond of the Schiff base. These thiophene-containing Schiff bases are of interest for their potential biological activities and as ligands in coordination chemistry.

Table 2: Condensation Reactions of Di-2-thienyl Methanone

| Reaction Type | Reactant | General Product Structure |

|---|---|---|

| Knoevenagel Condensation | Active methylene compound (e.g., CH₂(CN)₂) | Di(2-thienyl)methylidenemalononitrile |

| Schiff Base Formation | Primary amine (R-NH₂) | N-(di(2-thienyl)methylene)alkan-1-amine |

Coordination Chemistry and Ligand Properties

The presence of heteroatoms (sulfur and oxygen) and the steric arrangement of the two thiophene (B33073) rings allow di-2-thienyl methanone and its derivatives to act as ligands in coordination chemistry, forming complexes with various metal ions.

Metal Ion Coordination Studies

Di-2-thienyl methanone can function as a bidentate ligand, coordinating to a metal center through the sulfur atoms of the thiophene rings and/or the oxygen atom of the carbonyl group. The specific coordination mode will depend on the metal ion, the solvent, and the presence of other ligands. The formation of metal complexes can significantly alter the electronic and steric properties of the di-2-thienyl methanone moiety, which can have implications for its reactivity and potential applications in catalysis and materials science. libretexts.orgresearchgate.netyoutube.comucj.org.uanih.gov Thiophene-based ligands, in general, have been extensively studied for their ability to form stable complexes with a variety of transition metals. nih.govnih.gov

Role as Pincer Ligands

While di-2-thienyl methanone itself is not a pincer ligand, it can serve as a precursor for the synthesis of pincer-type ligands. researchgate.netfigshare.com Pincer ligands are tridentate ligands that bind to a metal in a meridional fashion, often conferring high stability and unique reactivity to the resulting metal complex. By functionalizing the thiophene rings of di-2-thienyl methanone, for example, by introducing donor groups at the 3- and 3'-positions, it is possible to create a framework that can act as a pincer ligand. The carbonyl group could also be modified to incorporate a third donor atom.

Photochemical Reactivity

Diaryl ketones, including di-2-thienyl methanone, are known to exhibit rich photochemical reactivity upon absorption of ultraviolet light. researchgate.neteurekaselect.com This reactivity is often initiated by the promotion of an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital (n→π* transition), leading to the formation of a reactive triplet state via intersystem crossing.

Photocyclization

A key photochemical reaction of diaryl ketones is photocyclization. nih.govacs.orgresearchgate.net For di-2-thienyl methanone, irradiation with UV light can induce an intramolecular cyclization reaction. The mechanism likely involves the excited triplet state of the ketone abstracting a hydrogen atom from one of the thiophene rings, leading to the formation of a biradical intermediate. Subsequent ring closure and rearomatization can lead to the formation of a new fused ring system. The specific products formed will depend on the reaction conditions, including the solvent and the wavelength of light used. The quantum yield of such reactions, which is a measure of the efficiency of the photochemical process, and the lifetime of the transient intermediates can be studied using techniques such as transient absorption spectroscopy.

Triplet State Character and Quenching Mechanisms

The photochemical behavior of aromatic ketones like Methanone, di-2-thienyl- is largely dictated by the properties of its lowest triplet excited state (T₁). Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁), and it can then undergo intersystem crossing (ISC) to the triplet manifold. For many aromatic ketones, this ISC process is highly efficient. The resulting triplet state is a diradical species with a longer lifetime than the singlet state, allowing it to participate in various chemical reactions.

The character of the triplet state in thienyl ketones is expected to be of a mixed n,π* and π,π* nature. The n,π* character arises from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, while the π,π* character results from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital of the aromatic system. The exact nature and energy of the lowest triplet state depend on factors like solvent polarity.

The triplet state of Methanone, di-2-thienyl- can be deactivated or "quenched" through several mechanisms:

Physical Quenching: This involves the transfer of energy from the excited ketone to another molecule (a quencher, Q), returning the ketone to its ground state and promoting the quencher to an excited state. This process is common with quenchers that have lower triplet energies than the ketone. The efficiency of this process is often diffusion-controlled.

Chemical Quenching: The excited triplet state can react directly with other molecules. A common example is hydrogen abstraction, where the triplet ketone abstracts a hydrogen atom from a suitable donor molecule (like a solvent), forming a ketyl radical.

Self-Quenching: At higher concentrations, an excited triplet molecule can interact with a ground-state molecule of the same substance, leading to deactivation.

The study of these triplet state dynamics, including lifetime and quenching rate constants, is typically performed using techniques like laser flash photolysis. researchgate.netscielo.brosti.gov This method allows for the direct observation of transient species like the triplet state and any resulting radicals, providing quantitative data on their kinetics. researchgate.netosti.gov For instance, laser flash photolysis of similar aromatic ketones in various solvents has been used to characterize their triplet-triplet absorption spectra and determine their triplet lifetimes, which can range from nanoseconds to microseconds depending on the environment. scielo.br

Photoinduced Degradation

The absorption of light energy can lead to the chemical breakdown of Methanone, di-2-thienyl-, a process known as photoinduced degradation or photolysis. The specific degradation pathway is highly dependent on the reaction conditions, including the wavelength of light, the solvent, and the presence of other substances like oxygen. researchgate.netheraldopenaccess.us

Generally, for aromatic ketones, photodegradation is initiated by the excited triplet state. Potential degradation pathways include:

Radical Reactions: As mentioned in the quenching section, the triplet state can abstract hydrogen atoms from the solvent or other molecules, initiating a cascade of radical reactions that can lead to decomposition and the formation of various photoproducts. heraldopenaccess.usuva.nl

Reactions with Oxygen: In the presence of molecular oxygen, the triplet ketone can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂). rsc.org Singlet oxygen can then oxidize the ketone itself or other molecules in the system, leading to a variety of oxidized degradation products. heraldopenaccess.us This photosensitized oxidation is a common degradation pathway for many organic compounds. researchgate.netuva.nl

Photocyclization/Rearrangement: Some related compounds containing multiple thienyl rings are known to undergo photochemical cyclization reactions. While not definitively documented for Methanone, di-2-thienyl-, molecular rearrangements or cyclization involving the thiophene rings upon photoexcitation represent a possible degradation route.

The identification of specific photodegradation products requires analytical techniques such as chromatography (HPLC) coupled with mass spectrometry (LC-MS) to separate and identify the chemical structures of the resulting compounds. researcher.life

Oxidation Reactions

Formation of Thiocarbonyl S-oxides

The formation of a thiocarbonyl S-oxide (a sulfine) involves the oxidation of a thiocarbonyl group (C=S). Methanone, di-2-thienyl-, being a ketone, possesses a carbonyl group (C=O), not a thiocarbonyl group. Therefore, the direct oxidation of Methanone, di-2-thienyl- to a thiocarbonyl S-oxide is not a chemically plausible transformation.

Instead, the oxidation of ketones with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), typically results in a Baeyer-Villiger oxidation. heraldopenaccess.usmasterorganicchemistry.com In this reaction, an oxygen atom is inserted adjacent to the carbonyl carbon, converting the ketone into an ester. For an unsymmetrical ketone, the regioselectivity of the oxygen insertion depends on the migratory aptitude of the groups attached to the carbonyl.

While the carbonyl group itself is not converted to a thiocarbonyl S-oxide, the thiophene rings in Methanone, di-2-thienyl- contain sulfur atoms that are susceptible to oxidation. Oxidation of sulfides with one equivalent of an oxidant like m-CPBA typically yields a sulfoxide (B87167). It is therefore conceivable that oxidation of Methanone, di-2-thienyl- could lead to the formation of thiophene S-oxide derivatives, where one or both of the sulfur atoms in the thienyl rings are oxidized. However, this is distinct from the formation of a thiocarbonyl S-oxide.

Reactions with Organometallic Reagents

Ketones such as Methanone, di-2-thienyl- readily react with organometallic reagents, which function as potent carbon-based nucleophiles. Common reagents include Grignard reagents (R-MgX) and organolithium compounds (R-Li). These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds and the production of alcohols.

The general mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic carbonyl carbon of the ketone. This addition breaks the C=O pi bond, forming a tetrahedral intermediate, a magnesium or lithium alkoxide. Subsequent acidic workup (e.g., with H₃O⁺) protonates the alkoxide to yield a tertiary alcohol.

For Methanone, di-2-thienyl-, the reaction with an organometallic reagent, such as 2-thienyllithium, would proceed as follows:

Nucleophilic Addition: The 2-thienyllithium adds to the carbonyl carbon, forming a lithium alkoxide intermediate.

Protonation: Aqueous acid is added to protonate the alkoxide, yielding the final product, tri(2-thienyl)methanol.

This reaction provides a direct route to synthesizing tertiary alcohols where at least two of the substituents are thienyl groups. The choice of the organometallic reagent allows for the introduction of a wide variety of third substituents (alkyl, aryl, etc.). Thienyllithium reagents are typically prepared in situ by the reaction of a corresponding bromothiophene with butyllithium (B86547) or via direct metalation of thiophene. rsc.orgthieme.com

Intermolecular Interactions and Solvent Effects

The chemical and physical properties of Methanone, di-2-thienyl- in solution are significantly influenced by its interactions with surrounding solvent molecules. These interactions, particularly solvent polarity and hydrogen bonding, can affect the molecule's electronic structure and vibrational modes. researchgate.nethku.hk

Studies using Raman spectroscopy and density functional theory (DFT) calculations have provided detailed insights into these solvent effects. The carbonyl (C=O) stretching frequency is particularly sensitive to the local environment. researchgate.netnih.gov In non-polar, aprotic solvents like cyclohexane (B81311), the C=O stretching vibration appears at a higher wavenumber compared to its position in polar solvents like acetonitrile (B52724) and methanol (B129727). researchgate.nethku.hk This shift is indicative of differing degrees of stabilization of the C=O bond's ground and excited vibrational states by the solvent.

The observed shifts in vibrational frequency and electronic absorption spectra in response to solvent polarity are known as solvatochromism. researchgate.nethku.hk For Methanone, di-2-thienyl-, an increase in solvent polarity leads to a red shift (a shift to lower energy or longer wavelength) in the electronic absorption spectra and a corresponding red shift (a shift to lower wavenumber) in the C=O stretching frequency in the Raman spectra. researchgate.nethku.hk This behavior is well-represented by the polarizable continuum model (PCM), which accounts for the electronic polarization effect of the solvent. researchgate.nethku.hk

The following table summarizes the observed C=O stretching frequency in different environments.

| Environment | C=O Stretching Wavenumber (cm⁻¹) |

|---|---|

| Crystal State | 1625 |

| Cyclohexane | 1652 |

| Acetonitrile | 1648 |

| Methanol | 1643 |

Data sourced from Wang et al. (2012). hku.hk

Hydrogen Bonding Effects